N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide
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Overview
Description
N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide is a compound that belongs to the class of imidazo[1,2-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an imidazo[1,2-a]pyrimidine core, which is fused with a benzamide moiety, making it a unique and interesting compound for scientific research.
Preparation Methods
The synthesis of N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide can be achieved through various synthetic routes. One common method involves the use of a one-pot three-component reaction. This reaction typically involves the condensation of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate (K2S2O8) and a catalytic amount of iodine (I2) . Another method involves the use of Brønsted acidic ionic liquids as catalysts under solvent-free conditions, which provides an environmentally friendly and efficient approach .
Chemical Reactions Analysis
N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve halogenating agents such as bromine (Br2) or chlorine (Cl2). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as a selective cyclooxygenase-2 (COX-2) inhibitor, which could make it useful in the treatment of inflammatory diseases . Additionally, it has shown promising results in the inhibition of breast cancer cell lines, indicating its potential as an anticancer agent . In the field of organic chemistry, it serves as a valuable intermediate for the synthesis of other biologically active compounds .
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. As a COX-2 inhibitor, it binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain. Additionally, its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide can be compared with other similar compounds such as benzo[4,5]imidazo[1,2-a]pyrimidine derivatives. These compounds also exhibit COX-2 inhibitory activity and have been studied for their anti-inflammatory and anticancer properties . this compound is unique due to its specific structural features and the presence of a benzamide moiety, which may contribute to its distinct biological activities .
Properties
Molecular Formula |
C20H16N4O |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide |
InChI |
InChI=1S/C20H16N4O/c1-14-8-10-15(11-9-14)17-18(24-13-5-12-21-20(24)22-17)23-19(25)16-6-3-2-4-7-16/h2-13H,1H3,(H,23,25) |
InChI Key |
XERVBNZPYVCLDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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